
2,6-difluoro-N-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-(propan-2-il)anilina es un compuesto orgánico con la fórmula molecular C9H11F2N. Es un derivado de la anilina, donde dos átomos de hidrógeno en el anillo de benceno son reemplazados por átomos de flúor en las posiciones 2 y 6, y el grupo amino se sustituye por un grupo isopropilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,6-difluoro-N-(propan-2-il)anilina se puede lograr mediante varios métodos. Un enfoque común implica la fluoración selectiva de derivados de anilina. Por ejemplo, comenzando con 2,6-difluoroanilina, el grupo isopropilo se puede introducir a través de una reacción de alquilación de Friedel-Crafts utilizando cloruro de isopropilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Otro método implica el intercambio parcial de flúor de 1,2,3-triclorobenceno para formar una mezcla de 2,6-difluoroclobenceno y 2,3-difluoroclobenceno, seguido de una reducción selectiva y aminación para producir 2,6-difluoroanilina.
Métodos de Producción Industrial
La producción industrial de 2,6-difluoro-N-(propan-2-il)anilina normalmente sigue rutas de síntesis similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la cristalización son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Difluoro-N-(propan-2-il)anilina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de flúor en el anillo de benceno se pueden sustituir por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El grupo amino se puede oxidar para formar derivados nitro o reducir para formar aminas correspondientes.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como el hidruro de sodio o el terc-butóxido de potasio en disolventes apróticos polares como el dimetilsulfóxido (DMSO) se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio son efectivos.
Acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan en reacciones de acoplamiento de Suzuki-Miyaura.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias anilinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-(propan-2-il)anilina tiene varias aplicaciones en la investigación científica:
Biología: Sirve como un bloque de construcción para el desarrollo de compuestos biológicamente activos, incluidos los inhibidores enzimáticos y los moduladores de receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como precursor de fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2,6-difluoro-N-(propan-2-il)anilina depende de su aplicación específica. En reacciones químicas, actúa como nucleófilo o electrófilo, participando en varias reacciones de sustitución y acoplamiento. En sistemas biológicos, su mecanismo de acción involucra interacciones con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
2,6-Difluoroanilina: Carece del grupo isopropilo, lo que la hace menos impedida estéricamente y potencialmente más reactiva en ciertas reacciones.
2,6-Difluoro-N-metilanilina: Contiene un grupo metilo en lugar de un grupo isopropilo, lo que lleva a diferentes propiedades estéricas y electrónicas.
2,6-Difluoro-N-etil-anilina: Contiene un grupo etilo, que también afecta su reactividad y aplicaciones.
Singularidad
2,6-Difluoro-N-(propan-2-il)anilina es única debido a la presencia tanto de átomos de flúor como del grupo isopropilo, que confieren distintas propiedades estéricas y electrónicas. Estas características la convierten en un intermedio valioso en la síntesis orgánica y un posible candidato para el desarrollo de nuevos materiales y productos farmacéuticos.
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2,6-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 |
Clave InChI |
FQVANLBLXWHZJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


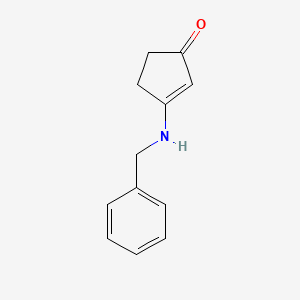
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

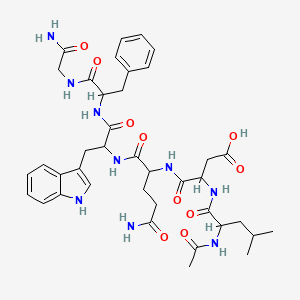
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
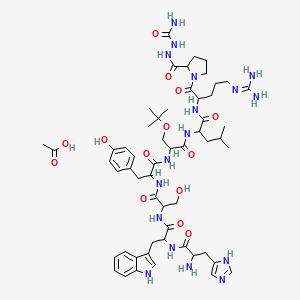
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
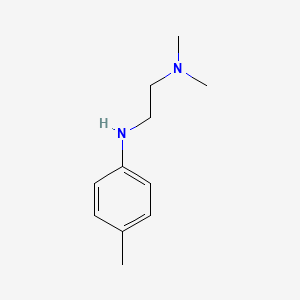
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
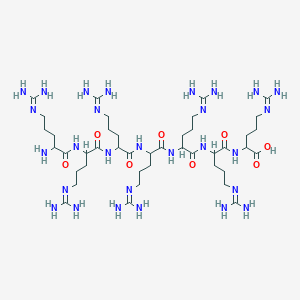
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
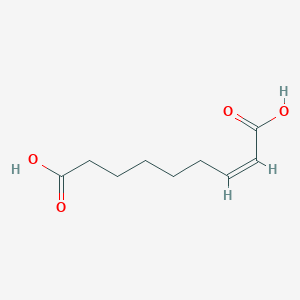
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
